Pyridine, 4,4'-(1,2-ethenediyl)bis-
Overview
Description
Pyridine, 4,4’-(1,2-ethenediyl)bis- is an organic compound with the molecular formula C₁₂H₁₀N₂. . This compound is characterized by the presence of two pyridine rings connected by an ethylene bridge, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4,4’-(1,2-ethenediyl)bis- typically involves the coupling of pyridine derivatives. One common method is the homo-coupling of 4-bromopyridine using palladium catalysts under Suzuki coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions usually involve heating the mixture to reflux temperature for several hours.
Industrial Production Methods
Industrial production of Pyridine, 4,4’-(1,2-ethenediyl)bis- may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4,4’-(1,2-ethenediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding ethane derivative.
Scientific Research Applications
Pyridine, 4,4’-(1,2-ethenediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Pyridine, 4,4’-(1,2-ethenediyl)bis- involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The pyridine rings can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 4,4’-(1,2-diphenyl-1,2-ethenediyl)bis-: This compound has phenyl groups instead of pyridine rings, which alters its chemical properties and applications.
Pyridine, 4,4’-(1,4-phenylenedi-1E-2,1-ethenediyl)bis-: This compound has a phenylene bridge, providing different structural and electronic characteristics.
Uniqueness
Pyridine, 4,4’-(1,2-ethenediyl)bis- is unique due to its ability to form strong coordination complexes with metal ions, making it valuable in catalysis and material science. Its dual pyridine rings also provide versatility in chemical modifications and functionalization.
Properties
IUPAC Name |
4-(2-pyridin-4-ylethenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFJDEHFNMWYBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902824 | |
Record name | NoName_3386 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-32-6 | |
Record name | 1,2-Bis(4-pyridyl)ethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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